1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H20ClFN2O2S and its molecular weight is 406.9. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with similar structures have been synthesized and evaluated for their antimicrobial, antifungal, and herbicidal activities. For instance, derivatives synthesized from related key intermediates have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest that compounds with complex structures involving chloro-fluorophenyl, dihydroimidazol, and ethoxyphenyl groups could serve as potent antimicrobial and antifungal agents, providing a foundation for the development of new drugs and pesticides.
- Kumar et al. (2019) synthesized a series of isoxazoles derivatives showing in vitro antimicrobial activity against bacterial and fungal organisms, highlighting the potential of structurally complex molecules in combating microbial infections (Kumar et al., 2019).
- Puthran et al. (2019) developed novel Schiff bases with antimicrobial activity, further emphasizing the pharmaceutical applications of compounds synthesized from ethanone derivatives (Puthran et al., 2019).
Herbicidal Activities
Research into compounds with similar structures has also uncovered their utility in agricultural sciences, particularly as herbicides. The introduction of specific pharmacophores into the scaffold of triazolinone, for example, has led to compounds with promising herbicidal activities, indicating the potential of our compound of interest in this domain.
- Luo et al. (2008) discovered triazolinone derivatives with excellent herbicidal activity, suggesting the role of complex organic molecules in the development of agricultural chemicals (Luo et al., 2008).
Catalyst and Solvent-Free Synthesis
The compound's structure indicates its potential use in facilitating catalyst- and solvent-free synthetic processes. Research has shown that compounds involving fluorophenyl and triazol groups can be efficient intermediates in regioselective synthesis, highlighting the compound's relevance in green chemistry and sustainable manufacturing processes.
- Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of benzamide derivatives, which could be indicative of the efficiency and environmental friendliness of using similar compounds in chemical synthesis (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2S/c1-2-26-15-8-6-14(7-9-15)12-19(25)24-11-10-23-20(24)27-13-16-17(21)4-3-5-18(16)22/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSRRQJCJUBAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.